4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that features a pyridine ring fused with a triazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound allows it to exhibit diverse chemical and biological properties, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde with hydrazine hydrate to form a hydrazone intermediate. This intermediate is then cyclized using an appropriate reagent, such as acetic anhydride, to yield the desired triazole compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyridine-triazole compounds .
Scientific Research Applications
4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Known for their biological activity and use in drug discovery.
Piperidine derivatives: Used as scaffolds in medicinal chemistry.
Pyrrolo[3,4-c]pyridine derivatives: Exhibiting various biological activities.
Uniqueness
4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its specific combination of a pyridine and triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials .
Properties
IUPAC Name |
4-pyridin-4-yl-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c12-7-10-9-5-11(7)6-1-3-8-4-2-6/h1-5H,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLZLYNJMLQUIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C=NNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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